molecular formula C14H14N4O B12267559 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole

Cat. No.: B12267559
M. Wt: 254.29 g/mol
InChI Key: YZYUNXTYTNBLHY-UHFFFAOYSA-N
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Description

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is a complex organic compound that features a combination of imidazole, azetidine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the formation of the azetidine ring, and finally the coupling with the benzoxazole moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the compound .

Scientific Research Applications

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The azetidine and benzoxazole rings contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C14H14N4O/c1-2-4-13-12(3-1)16-14(19-13)18-8-11(9-18)7-17-6-5-15-10-17/h1-6,10-11H,7-9H2

InChI Key

YZYUNXTYTNBLHY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3O2)CN4C=CN=C4

Origin of Product

United States

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